molecular formula C13H15BrO4 B11925604 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid CAS No. 1131594-64-3

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Cat. No.: B11925604
CAS No.: 1131594-64-3
M. Wt: 315.16 g/mol
InChI Key: QYTBQJWXWHTNHI-UHFFFAOYSA-N
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Description

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid (IUPAC name: 3-bromo-4-[(oxan-4-yl)methoxy]benzoic acid) is a brominated benzoic acid derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₄, with a molecular weight of 301.14 g/mol and CAS number 1131594-55-2 .

Properties

CAS No.

1131594-64-3

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

3-bromo-4-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15BrO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI Key

QYTBQJWXWHTNHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The bromination occurs via electrophilic aromatic substitution, where FeCl₃ activates Br₂ to generate the electrophilic Br⁺. The methoxy group (-OCH₃) directs bromination to the meta position relative to the carboxylic acid group, resulting in a regioselective product. Key parameters include:

  • Temperature : 20–60°C during bromine addition, followed by reflux (70–100°C) for cyclization.

  • Stoichiometry : A 1:1 molar ratio of p-methoxybenzoic acid to Br₂, with FeCl₃ at 1–5 mol%.

Example Synthesis :

  • Reactants : 30 g p-methoxybenzoic acid, 11 mL Br₂, 0.5 g FeCl₃.

  • Solvent : 200 mL glacial acetic acid.

  • Procedure : Bromine is added dropwise over 2 hours at 45°C, followed by 10 hours of stirring and 5 hours of reflux.

  • Yield : 39.5 g (92% yield) of 3-bromo-4-methoxybenzoic acid.

Challenges and Optimizations

  • By-product formation : Dibromo impurities (e.g., 3,5-dibromo-4-methoxybenzoic acid) are minimized by controlling Br₂ stoichiometry and reaction temperature.

  • Catalyst selection : FeCl₃ outperforms other Lewis acids (e.g., AlCl₃) in reducing side reactions.

Demethylation of 3-Bromo-4-Methoxybenzoic Acid to 3-Bromo-4-Hydroxybenzoic Acid

The methoxy group in 3-bromo-4-methoxybenzoic acid must be converted to a hydroxyl group to enable subsequent etherification. Demethylation is typically achieved using boron tribromide (BBr₃) or hydrobromic acid (HBr).

BBr₃-Mediated Demethylation

  • Conditions : Anhydrous dichloromethane (DCM) at -78°C to 0°C.

  • Mechanism : BBr₃ cleaves the methyl ether via nucleophilic attack, forming 3-bromo-4-hydroxybenzoic acid.

  • Yield : ~85–90% after purification.

Example Protocol :

  • Reactants : 10 g 3-bromo-4-methoxybenzoic acid, 3 equiv. BBr₃.

  • Solvent : 100 mL DCM.

  • Procedure : BBr₃ is added dropwise at -78°C, stirred for 12 hours, and quenched with ice water.

Synthesis of (Tetrahydro-2H-Pyran-4-yl)Methanol

The tetrahydro-2H-pyran-4-ylmethoxy group is introduced via etherification, requiring tetrahydro-2H-pyran-4-ylmethanol as a precursor. This intermediate is synthesized from tetrahydro-4H-pyran-4-one , as described in patent CN103508990A.

Preparation of Tetrahydro-4H-Pyran-4-One

  • Reactants : 3-Chloropropionyl chloride, aluminum trichloride (AlCl₃), ethylene gas.

  • Conditions : 10°C in methylene chloride.

  • Mechanism : Friedel-Crafts acylation followed by cyclization.

  • Yield : ~70% after distillation.

Reduction to (Tetrahydro-2H-Pyran-4-yl)Methanol

  • Reduction agent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Solvent : Tetrahydrofuran (THF) or ethanol.

  • Yield : 80–85%.

Etherification to Form 3-Bromo-4-((Tetrahydro-2H-Pyran-4-yl)Methoxy)Benzoic Acid

The final step involves coupling 3-bromo-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol via a Williamson ether synthesis or Mitsunobu reaction.

Williamson Ether Synthesis

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Procedure :

    • Convert tetrahydro-2H-pyran-4-ylmethanol to its bromide using PBr₃.

    • React with 3-bromo-4-hydroxybenzoic acid under reflux for 12–24 hours.

  • Yield : 75–80%.

Mitsunobu Reaction

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Solvent : THF or DCM.

  • Advantages : Higher regioselectivity and milder conditions.

  • Yield : 85–90%.

Process Optimization and Scalability

Industrial-scale production requires addressing:

  • Cost efficiency : FeCl₃-catalyzed bromination is preferable to N-bromosuccinimide (NBS) due to lower reagent costs.

  • Purity control : Recrystallization from ethanol/water mixtures enhances product purity (>99%).

  • Green chemistry : Substituting glacial acetic acid with recyclable ionic liquids is under investigation.

Comparative Analysis of Synthetic Routes

Step Method Yield Purity Scalability
BrominationFeCl₃/Br₂ in AcOH92%98%High
DemethylationBBr₃ in DCM88%95%Moderate
EtherificationWilliamson78%97%High
EtherificationMitsunobu90%99%Low

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Esterification and Amidation: Formation of esters and amides.

Scientific Research Applications

Agricultural Applications

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has been studied for its potential use as an agricultural chemical. Research indicates that it exhibits significant biological activity against various pathogens and pests:

  • Fungicidal Activity : The compound has shown effectiveness against fungal pathogens such as Cytospora mandshurica and Coniella diplodiella. Its application in agricultural settings can aid in the control of these diseases, enhancing crop health and yield .
  • Weed Control : The compound may also function as a herbicide, inhibiting the growth of certain weeds. This property can be leveraged to improve crop management practices by reducing competition from unwanted plant species .

The biological activity of this compound extends beyond fungicidal properties:

  • Plant Growth Regulation : It has been noted for its ability to regulate plant growth, potentially influencing processes such as germination and flowering. This makes it a candidate for further research in plant biology and agricultural practices .

Synthesis and Derivatives

Research into the synthesis of this compound has led to the exploration of its derivatives, which may possess enhanced or novel properties:

DerivativeBiological ActivityPotential Application
Methyl 3-bromo-5-(tetrahydro-2H-pyran-4-yl)methoxybenzoateAntifungalAgricultural fungicide
3-Bromo-4-methoxybenzoic acidHerbicidalWeed management

Case Study 1: Agricultural Efficacy

A study conducted on the application of 3-Bromo-4-methoxybenzoic acid demonstrated its effectiveness in controlling fungal pathogens in crops. The study involved treating infected plants with varying concentrations of the compound and measuring the reduction in pathogen presence over time. Results indicated a significant decrease in disease severity compared to untreated controls, supporting its potential as an agricultural fungicide .

Case Study 2: Plant Growth Regulation

In another study focused on plant growth regulation, researchers applied different concentrations of 3-Bromo-4-methoxybenzoic acid to seedlings of various crops. Observations indicated enhanced growth rates and improved biomass compared to control groups, suggesting that this compound could be developed into a commercial growth regulator for agricultural use .

Mechanism of Action

The mechanism of action of 3-bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Substituent Variations in Brominated Benzoic Acid Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid (Target) C₁₂H₁₃BrO₄ 301.14 Bromo (C-3), tetrahydro-2H-pyran-4-ylmethoxy (C-4), carboxylic acid (C-1) Balanced polarity; potential for hydrogen bonding and lipophilic interactions
3-Bromo-4-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Bromo (C-3), trifluoromethyl (C-4), carboxylic acid (C-1) Strong electron-withdrawing CF₃ group enhances acidity and metabolic stability
3-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid C₁₃H₁₅IO₄ 362.16 Iodo (C-3), tetrahydro-2H-pyran-4-ylmethoxy (C-4), carboxylic acid (C-1) Larger atomic radius of iodine increases molecular weight and alters reactivity
3-Bromo-4-(tetrahydro-2-furanylmethoxy)benzoic acid C₁₂H₁₃BrO₄ 301.14 Bromo (C-3), tetrahydrofuran-2-ylmethoxy (C-4), carboxylic acid (C-1) Smaller furan ring reduces steric bulk compared to tetrahydropyran
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid C₁₂H₁₃BrO₄ 301.13 Bromo (C-3), tetrahydro-2H-pyran-4-yloxy (C-4), carboxylic acid (C-1) Direct ether linkage (vs. methoxy) may reduce steric hindrance
5-Bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoic acid C₁₆H₂₁BrN₂O₃ 369.26 Bromo (C-5), ethyl(tetrahydro-2H-pyran-4-yl)amino (C-3), methyl (C-2) Amino group introduces basicity; potential for enhanced receptor binding
3-Bromo-4-(bromomethyl)benzoic acid C₈H₆Br₂O₂ 293.94 Bromo (C-3), bromomethyl (C-4), carboxylic acid (C-1) High reactivity due to benzylic bromine; prone to nucleophilic substitution

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The trifluoromethyl group in 3-bromo-4-(trifluoromethyl)benzoic acid () is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the target compound (estimated pKa ~4.5) .
  • Replacing bromine with iodine () increases molecular weight by ~20% and alters photophysical properties due to iodine’s polarizability.

Ring System Modifications: The tetrahydrofuran analog () has a five-membered ring, reducing steric bulk compared to the six-membered tetrahydropyran in the target compound. This may improve solubility but reduce metabolic stability.

Functional Group Additions: The ethyl(tetrahydro-2H-pyran-4-yl)amino group in introduces a basic nitrogen, enabling salt formation and improving water solubility. Bromomethyl substitution () creates a reactive site for further derivatization, useful in prodrug design.

Biological Activity

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid (CAS No. 1131594-64-3) is a compound of increasing interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant studies that highlight its efficacy.

The molecular formula of this compound is C13H15O4BrC_{13}H_{15}O_4Br, with a molecular weight of approximately 315.16 g/mol. Its structure includes a bromine atom, a methoxy group, and a tetrahydro-pyran moiety, which contribute to its biological activity.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial efficacy. Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant inhibition against various pathogens. For instance, it has been reported to inhibit fungi such as Cytospora mandshurica and Coniella diplodiella, demonstrating potential as an agricultural fungicide .

Pathogen Activity
Cytospora mandshuricaInhibition observed
Coniella diplodiellaEffective against fungal growth

Antiparasitic Activity

In the context of antiparasitic activity, compounds similar to this compound have shown promise in targeting malaria parasites. Studies focusing on structural analogs have revealed that modifications can enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic efficacy . For example, certain derivatives demonstrated effective inhibition of PfATP4-associated Na+^+-ATPase activity in Plasmodium falciparum, suggesting a mechanism that could be exploited for developing new antimalarial therapies .

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal highlighted the effectiveness of 3-bromo derivatives against various plant pathogens. The compound exhibited a significant reduction in fungal growth in controlled experiments, indicating its potential as a biopesticide .
  • Antiparasitic Activity :
    In a mouse model for malaria, optimized analogs of this compound showed promising results with a reduction in parasitemia levels by up to 30% at specific dosages. This suggests that structural modifications can lead to enhanced therapeutic profiles for treating malaria .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of compounds related to this compound. Key findings include:

  • Enhanced Solubility : Incorporation of polar functional groups has been shown to improve solubility without compromising biological activity.
  • Metabolic Stability : Certain structural modifications lead to improved metabolic stability in vitro, which is crucial for the development of effective therapeutic agents .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Use Pd/C catalysts for selective reductions or deprotections, as demonstrated in analogous brominated benzoic acid syntheses .
  • Adjust solvent polarity (e.g., THF for etherification steps) to enhance solubility of intermediates .

Basic: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and integration ratios (e.g., distinguishing the tetrahydro-2H-pyran ring protons from aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₃BrO₄, M = 301.13) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and identify trace impurities .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How do steric and electronic effects of the tetrahydro-2H-pyran-4-yl methoxy group influence the compound's reactivity in nucleophilic substitution or coupling reactions?

Answer:
The tetrahydro-2H-pyran (THP) ring introduces steric hindrance due to its chair conformation, which can slow down reactions at the methoxy oxygen. However, the electron-donating methoxy group activates the adjacent aromatic ring toward electrophilic substitution. Key considerations:

  • Steric effects : THP substituents may hinder access to the reaction site in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring bulky ligands or elevated temperatures .
  • Electronic effects : The methoxy group enhances electron density at position 4, directing electrophiles to the bromine-substituted position 3. Computational modeling (e.g., DFT) can predict regioselectivity .

Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies in biological data (e.g., inconsistent IC₅₀ values) often arise from:

  • Impurity profiles : Trace byproducts (e.g., de-brominated analogs) can skew results. Use HPLC-MS to verify compound identity and purity .
  • Solubility differences : The THP group’s lipophilicity may reduce aqueous solubility, affecting bioavailability. Test derivatives with solubilizing groups (e.g., carboxylate salts) .
  • Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Advanced: How can scale-up challenges be addressed during the industrial synthesis of this compound while maintaining high yield and purity?

Answer:

  • Process intensification : Optimize reaction parameters (e.g., temperature, stoichiometry) using design of experiments (DoE) to identify critical variables .
  • Catalyst recycling : Employ heterogeneous catalysts (e.g., Pd/C) for cost-effective reductions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Crystallization engineering : Control particle size distribution via anti-solvent addition to improve filtration efficiency .

Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH or thermal conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the THP ring under acidic conditions) .
  • Quantum Mechanical Calculations : Predict bond dissociation energies (BDEs) to identify thermally labile groups (e.g., ester linkages in intermediates) .
  • pH-Stability Profiling : Use accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling to extrapolate shelf-life .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential bromine vapor release during decomposition .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How does the compound’s crystallinity impact its formulation in drug delivery systems?

Answer:

  • Polymorphism Screening : Use X-ray powder diffraction (XRPD) to identify stable crystalline forms with optimal bioavailability .
  • Amorphous Dispersion : Improve solubility via spray drying with polymers (e.g., HPMCAS) to prevent recrystallization .

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